molecular formula C12H25ClN4O4 B613675 (S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride CAS No. 128719-65-3

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

Cat. No. B613675
M. Wt: 324.81
InChI Key: PPMKMWFCZLRHLB-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds with the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of oxalyl chloride in methanol for the selective deprotection of the N-Boc group from a structurally diverse set of compounds . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .


Chemical Reactions Analysis

The N-tert-butyloxycarbonyl (N-Boc) group in compounds can be selectively deprotected using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .

Scientific Research Applications

Synthesis and Derivative Formation

This compound plays a crucial role in the synthesis of complex molecules, including peptides and modified amino acids, owing to its functionality and reactive groups. It serves as a starting point or intermediary in multiple synthetic routes, facilitating the introduction of guanidino groups into target molecules and the protection of amino groups during synthesis. For example, its use in the preparation of guanidinylated derivatives and cyclic compounds demonstrates its versatility in chemical synthesis (Jahani et al., 2011), (Heydari et al., 2007).

Catalysis and Protection Strategies

Its application extends to catalysis and as a protective group in the synthesis of amino acid derivatives and peptides. The compound is involved in processes that require selective protection of amino groups, enabling chemists to manipulate molecules without affecting other functional groups. This is particularly valuable in peptide synthesis, where selective protection and deprotection are critical (Kraus et al., 2006), (Wester et al., 2021).

properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O4.ClH/c1-12(2,3)20-11(19)16-8(9(17)18)6-4-5-7-15-10(13)14;/h8H,4-7H2,1-3H3,(H,16,19)(H,17,18)(H4,13,14,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMKMWFCZLRHLB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680907
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-6-guanidinohexanoic acid hydrochloride

CAS RN

128719-65-3
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-(diaminomethylidene)-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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